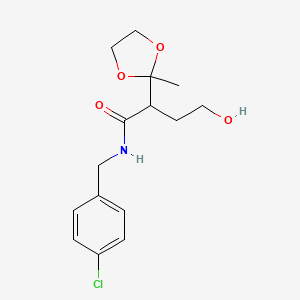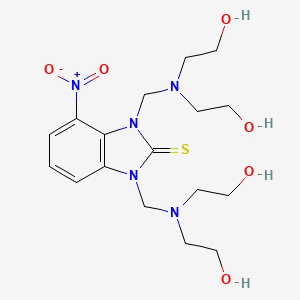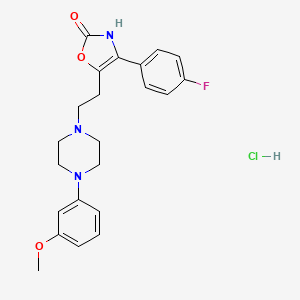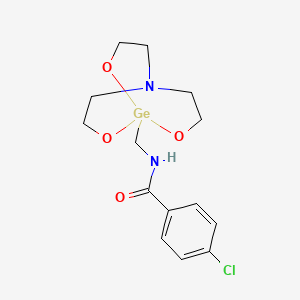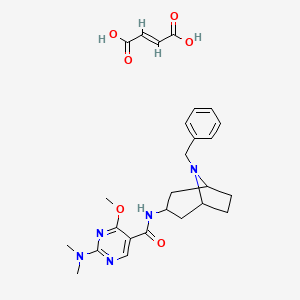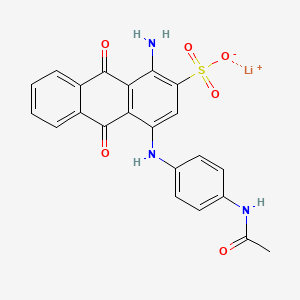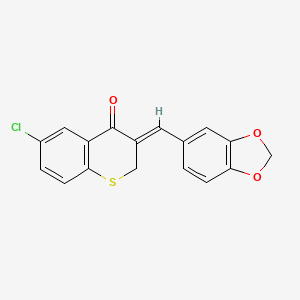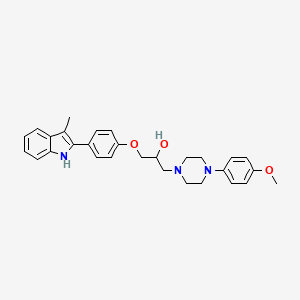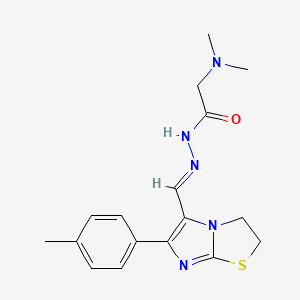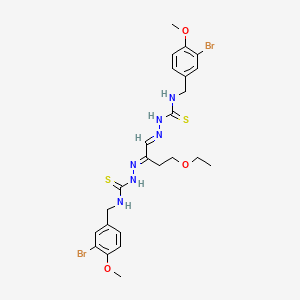
Hydrazinecarbothioamide, 2,2'-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((3-bromo-4-methoxyphenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((3-bromo-4-methoxyphenyl)methyl)- is a complex organic compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((3-bromo-4-methoxyphenyl)methyl)- typically involves the reaction of hydrazine derivatives with carbonyl compounds under controlled conditions. The reaction may proceed through a series of steps, including condensation, cyclization, and functional group modifications. Common reagents used in the synthesis include hydrazine hydrate, aldehydes or ketones, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, high-pressure reactors, and advanced purification methods like chromatography and crystallization are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((3-bromo-4-methoxyphenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((3-bromo-4-methoxyphenyl)methyl)- has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Application in the synthesis of advanced materials with unique properties.
Industrial Processes: Use as a catalyst or intermediate in various chemical reactions.
Wirkmechanismus
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological activities. The exact mechanism depends on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hydrazinecarbothioamide derivatives with different substituents.
- Other hydrazine-based compounds with similar functional groups.
Uniqueness
The uniqueness of Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((3-bromo-4-methoxyphenyl)methyl)- lies in its specific structure, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications that may not be achievable with other similar compounds.
Eigenschaften
CAS-Nummer |
93588-15-9 |
|---|---|
Molekularformel |
C24H30Br2N6O3S2 |
Molekulargewicht |
674.5 g/mol |
IUPAC-Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-3-[(E)-[(1E)-1-[(3-bromo-4-methoxyphenyl)methylcarbamothioylhydrazinylidene]-4-ethoxybutan-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C24H30Br2N6O3S2/c1-4-35-10-9-18(30-32-24(37)28-14-17-6-8-22(34-3)20(26)12-17)15-29-31-23(36)27-13-16-5-7-21(33-2)19(25)11-16/h5-8,11-12,15H,4,9-10,13-14H2,1-3H3,(H2,27,31,36)(H2,28,32,37)/b29-15+,30-18+ |
InChI-Schlüssel |
OWQVCTUEMAXASL-DZDSZKGDSA-N |
Isomerische SMILES |
CCOCC/C(=N\NC(=S)NCC1=CC(=C(C=C1)OC)Br)/C=N/NC(=S)NCC2=CC(=C(C=C2)OC)Br |
Kanonische SMILES |
CCOCCC(=NNC(=S)NCC1=CC(=C(C=C1)OC)Br)C=NNC(=S)NCC2=CC(=C(C=C2)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


